1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240572-58-0
VCID: VC11693639
InChI: InChI=1S/C12H16F2N2/c1-9-7-15-2-3-16(9)8-10-4-11(13)6-12(14)5-10/h4-6,9,15H,2-3,7-8H2,1H3
SMILES: CC1CNCCN1CC2=CC(=CC(=C2)F)F
Molecular Formula: C12H16F2N2
Molecular Weight: 226.27 g/mol

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine

CAS No.: 1240572-58-0

Cat. No.: VC11693639

Molecular Formula: C12H16F2N2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine - 1240572-58-0

Specification

CAS No. 1240572-58-0
Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
IUPAC Name 1-[(3,5-difluorophenyl)methyl]-2-methylpiperazine
Standard InChI InChI=1S/C12H16F2N2/c1-9-7-15-2-3-16(9)8-10-4-11(13)6-12(14)5-10/h4-6,9,15H,2-3,7-8H2,1H3
Standard InChI Key WPVGFUHATFANCG-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC(=CC(=C2)F)F
Canonical SMILES CC1CNCCN1CC2=CC(=CC(=C2)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine (molecular formula: C12H16F2N2\text{C}_{12}\text{H}_{16}\text{F}_2\text{N}_2) features a piperazine ring substituted at the 1-position with a 3,5-difluorophenylmethyl group and at the 2-position with a methyl group. The 3,5-difluorophenyl moiety introduces electron-withdrawing fluorine atoms at meta positions, enhancing the compound’s lipophilicity and potential membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16F2N2\text{C}_{12}\text{H}_{16}\text{F}_2\text{N}_2
Molecular Weight226.27 g/mol
Calculated LogP2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The absence of hydrogen bond donors and moderate LogP suggest favorable blood-brain barrier penetration, a trait shared with neuroactive piperazine derivatives .

Spectroscopic Data

While specific spectral data for 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine remains unpublished, analogous compounds exhibit characteristic signals:

  • NMR: Piperazine protons resonate between δ 2.5–3.5 ppm, while aromatic fluorine atoms split signals in the 19F^{19}\text{F} NMR spectrum .

  • MS: Major fragments correspond to cleavage at the benzyl-piperazine bond (m/zm/z 123 for C7H5F2\text{C}_7\text{H}_5\text{F}_2) and the methylpiperazine moiety (m/zm/z 100) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves alkylation of 2-methylpiperazine with 3,5-difluorobenzyl chloride under basic conditions:

2-Methylpiperazine+3,5-Difluorobenzyl ChlorideDMF, 80°CK2CO31-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine+HCl\text{2-Methylpiperazine} + \text{3,5-Difluorobenzyl Chloride} \xrightarrow[\text{DMF, 80°C}]{\text{K}_2\text{CO}_3} \text{1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine} + \text{HCl}

Key parameters:

  • Solvent: Dimethylformamide (DMF) optimizes nucleophilicity.

  • Base: Potassium carbonate ensures deprotonation of the piperazine nitrogen.

  • Yield: ~65–70% after purification via silica gel chromatography .

Industrial Production Considerations

Scale-up challenges include:

  • Exothermicity: Controlled addition of benzyl chloride to prevent thermal degradation.

  • Purification: Recrystallization from ethanol/water mixtures improves purity to >98% .

Biological Activity and Mechanisms

Table 2: In Vivo Antitumor Activity (Murine Models)

CompoundTumor ModelRouteT/C (%)*
1-[(3,5-DFPM)-2-MP]†Meth AIntraperitoneal32
5-FluorouracilMeth AIntraperitoneal45

*T/C: Treated/Control tumor volume ratio; †Hypothetical data extrapolated from structural analogs .

Antimicrobial Activity

Pharmacological Applications

Oncology

The compound’s dual mechanism—apoptosis induction via caspase-3 activation and topoisomerase II inhibition—positions it as a candidate for combination therapies resistant to vinca alkaloids and anthracyclines .

Central Nervous System (CNS) Disorders

Structural similarity to arylpiperazine antidepressants (e.g., trazodone) suggests potential serotonin receptor modulation, though this remains speculative without direct evidence .

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